GSK2163632A

GRK1 inhibition kinase selectivity chemical probe development

GSK2163632A is a selective GRK1 inhibitor (IC₅₀ 125 nM) with 158× selectivity over GRK2, validated by 1.85Å co-crystal (PDB 4PNI). It occupies a unique binding region distinct from indazole-class inhibitors, enabling rational SAR. Also the most potent TSSK2 inhibitor (IC₅₀ 22 nM) in its class. Cross-assay validated for reliable target engagement. Ideal for kinase selectivity profiling and structure-based drug design.

Molecular Formula C27H32N8O3S
Molecular Weight 548.7 g/mol
Cat. No. B1672367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2163632A
SynonymsGSK2163632A;  GSK-2163632-A;  GSK 2163632 A; 
Molecular FormulaC27H32N8O3S
Molecular Weight548.7 g/mol
Structural Identifiers
SMILESCC1(CCN(C2=CC(=C(C=C21)OC)NC3=NC4=C(C=CN4)C(=N3)NC5=C(SC=C5)C(=O)N)C(=O)CN(C)C)C
InChIInChI=1S/C27H32N8O3S/c1-27(2)8-10-35(21(36)14-34(3)4)19-13-18(20(38-5)12-16(19)27)31-26-32-24-15(6-9-29-24)25(33-26)30-17-7-11-39-22(17)23(28)37/h6-7,9,11-13H,8,10,14H2,1-5H3,(H2,28,37)(H3,29,30,31,32,33)
InChIKeyYNSCKPCDFIDINW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK2163632A (3-[(2-{[1-(N,N-Dimethylglycyl)-6-Methoxy-4,4-Dimethyl-1,2,3,4-Tetrahydroquinolin-7-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]thiophene-2-Carboxamide): Chemical Identity and Procurement Baseline


GSK2163632A (CAS 1123163-20-1) is a pyrrolopyrimidine-based kinase inhibitor originally developed as an insulin-like growth factor 1 receptor (IGF-1R) inhibitor [1]. It has been co-crystallized with bovine G protein-coupled receptor kinase 1 (GRK1) at 1.85 Å resolution (PDB: 4PNI) and is characterized as a selective inhibitor of the GRK subfamily [2]. The compound has a molecular formula of C₂₇H₃₂N₈O₃S and a molecular weight of 548.66 Da .

Why GSK2163632A Cannot Be Replaced by Generic Pyrrolopyrimidine Analogs or Alternative GRK Inhibitors


The pyrrolopyrimidine scaffold class contains multiple compounds with distinct selectivity profiles and binding modes, making indiscriminate substitution scientifically invalid. Within the GRK inhibitor landscape, GSK2163632A occupies a novel binding region in the GRK active site cleft distinct from the binding mode of indazole/dihydropyrimidine-class inhibitors such as GSK180736A (which binds analogously to paroxetine) [1]. Furthermore, structurally related pyrrolopyrimidine analogs exhibit divergent potency profiles across GRK isoforms and off-target kinases [2]. Selection without reference to quantitative selectivity data risks confounding experimental interpretation and invalidating structure-activity relationship (SAR) analyses.

GSK2163632A Procurement Evidence Guide: Quantitative Differentiation from Closest Comparators


GRK1 Potency and Selectivity: GSK2163632A vs. GSK180736A Direct Head-to-Head Comparison

In a direct comparative enzymatic assay, GSK2163632A (pyrrolopyrimidine class) exhibits a log IC₅₀ of –6.9 for GRK1, corresponding to a 3,162-fold increase in potency relative to the paroxetine benchmark, whereas GSK180736A (indazole class) shows a log IC₅₀ > –3 for GRK1 (no measurable inhibition below assay detection limits) [1]. This establishes GSK2163632A as a potent GRK1 inhibitor, while GSK180736A is effectively inactive against GRK1 [1].

GRK1 inhibition kinase selectivity chemical probe development GPCR signaling

GRK Isoform Selectivity Profile: GSK2163632A Quantitative Selectivity Across GRK1, GRK2, and GRK5

GSK2163632A demonstrates a defined selectivity window across GRK isoforms. Against GRK2, the compound exhibits a log IC₅₀ of –4.7 (≈20 μM), representing a 158-fold selectivity for GRK1 over GRK2 [1]. Against GRK5, the log IC₅₀ is –5.5 (≈3.2 μM), corresponding to a 25-fold selectivity for GRK1 over GRK5 [1]. This isoform selectivity profile distinguishes GSK2163632A from other pyrrolopyrimidine-class compounds that exhibit different potency distributions [1].

GRK subfamily selectivity kinase profiling GRK2 GRK5

TSSK2 Inhibition: GSK2163632A Identified as a Sub-100 nM TSSK2 Inhibitor with SAR Context

In a high-throughput mobility shift assay screening approximately 17,000 compounds for TSSK2 inhibition, GSK2163632A (designated as pyrrolopyrimidine 10) exhibited an IC₅₀ of 22 nM [1]. This potency represents one of the first sub-100 nanomolar inhibitors of any TSSK isoform reported, excluding the broad-spectrum kinase inhibitor staurosporine [1]. A pyrimidine comparator (compound 17, ALK inhibitor 1) in the same screen showed an IC₅₀ of 31 nM [1].

TSSK2 inhibition male contraception testis-specific kinase kinase inhibitor screening

Binding Mode Differentiation: GSK2163632A Occupies a Novel GRK Active Site Region vs. GSK180736A

Co-crystal structures reveal fundamentally distinct binding modes. GSK2163632A, co-crystallized with GRK1 at 1.85 Å resolution (PDB: 4PNI), occupies a novel region of the GRK active site cleft [1][2]. In contrast, GSK180736A binds to GRK2 in a manner analogous to paroxetine [1]. This structural divergence underpins the differential selectivity profiles observed in enzymatic assays [1].

X-ray crystallography binding mode structure-based drug design GRK active site

GRK1 Binding Affinity: Independent Orthogonal Assay Confirmation

In an orthogonal binding assay measuring displacement of BODIPY TR-ADP from bovine GRK1 (residues 1–535), GSK2163632A demonstrated an IC₅₀ of 130 nM [1]. This value aligns closely with the enzymatic assay-derived IC₅₀ of ≈125 nM reported in the primary characterization study [2], providing cross-assay validation of the compound's GRK1 engagement.

GRK1 binding ADP-Glo assay orthogonal validation kinase binding

GSK2163632A: Validated Application Scenarios Based on Quantitative Evidence


GRK1-Selective Chemical Probe Development for GPCR Signaling Studies

GSK2163632A is the preferred compound for studies requiring potent GRK1 inhibition with a defined selectivity window over GRK2 (158× selectivity) and GRK5 (25× selectivity). Unlike GSK180736A, which shows no measurable GRK1 inhibition, GSK2163632A provides nanomolar GRK1 potency (IC₅₀ ≈ 125 nM) with validated orthogonal assay confirmation [1][2]. The 1.85 Å co-crystal structure (PDB: 4PNI) enables rational interpretation of binding interactions [3].

TSSK2 Inhibitor Screening and Male Contraception Target Validation

For TSSK2-focused screening campaigns or target validation studies, GSK2163632A offers an IC₅₀ of 22 nM—the highest potency among the pyrrolopyrimidine/pyrimidine series reported in this target class [1]. This potency advantage (1.4× over the next most potent comparator pyrimidine 17) makes GSK2163632A the preferred positive control or starting scaffold for TSSK2 inhibitor optimization programs [1].

Structure-Based Drug Design for GRK Subfamily Selectivity

The GSK2163632A–GRK1 co-crystal structure (PDB: 4PNI, 1.85 Å resolution) reveals a novel binding mode occupying a distinct region of the GRK active site cleft compared to indazole-class inhibitors [1][2]. This structural template supports rational design efforts aimed at achieving improved GRK subfamily selectivity, as the binding site region exploited by GSK2163632A could likely be leveraged for enhanced selectivity in future inhibitor generations [1].

GRK Inhibitor Tool Compound Procurement with Orthogonal Validation

GSK2163632A provides cross-assay validated GRK1 engagement, with IC₅₀ values of 125 nM (enzymatic) and 130 nM (ADP displacement binding assay) [1][2]. This consistency across orthogonal assay platforms supports its use as a reliable tool compound for GRK1 inhibition studies where assay reproducibility and target engagement confidence are critical [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK2163632A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.